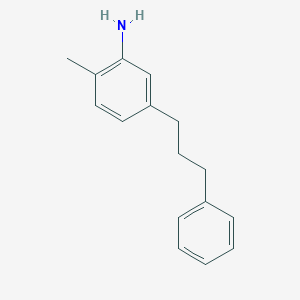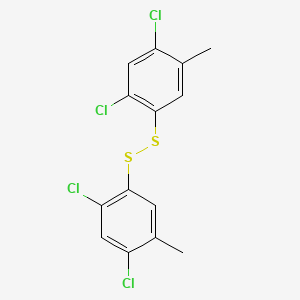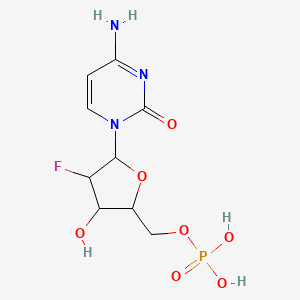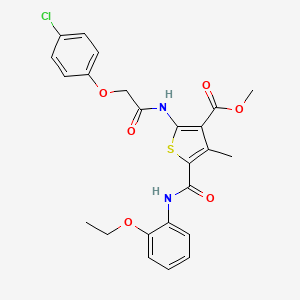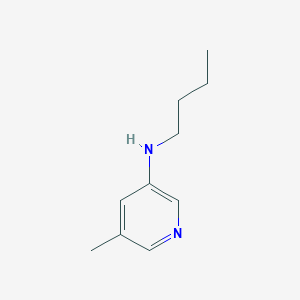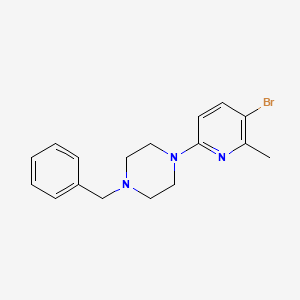
5-Ethyl-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
The synthesis of 5-Ethyl-1-methyl-1H-imidazole can be achieved through several routes. One common method involves the acid-catalyzed methylation of imidazole using methanol. Another approach is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . These methods are widely used in both laboratory and industrial settings due to their efficiency and scalability.
Analyse Des Réactions Chimiques
5-Ethyl-1-methyl-1H-imidazole undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of imidazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Applications De Recherche Scientifique
5-Ethyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
5-Ethyl-1-methyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
5-Methylimidazole: Contains a methyl group at the 5-position instead of an ethyl group, resulting in distinct chemical behavior.
4-Methylimidazole: Another isomer with the methyl group at the 4-position, which also exhibits unique properties.
Propriétés
Formule moléculaire |
C6H10N2 |
|---|---|
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
5-ethyl-1-methylimidazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-5-8(6)2/h4-5H,3H2,1-2H3 |
Clé InChI |
NNUKGGJBMPLKIW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


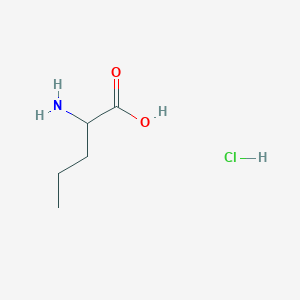
![2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid](/img/structure/B15089840.png)
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)
